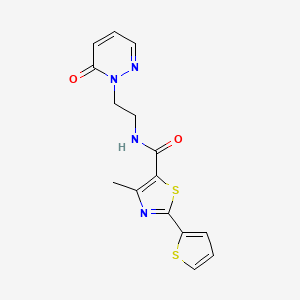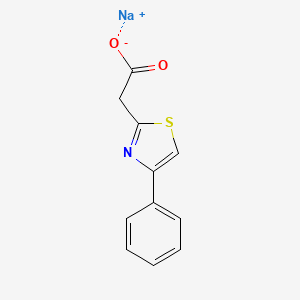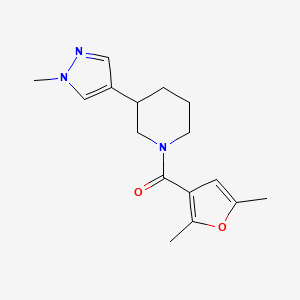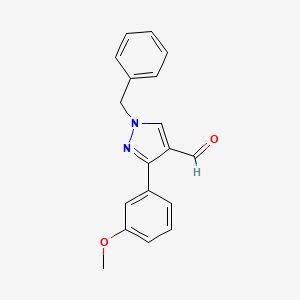![molecular formula C12H11ClN2O2 B2923205 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 895930-21-9](/img/structure/B2923205.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are often synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of pyrazole-based ligands often involves the condensation of a pyrazole derivative with the appropriate primary amine . For instance, some hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is typically analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole-based ligands have been evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .科学的研究の応用
Synthesis and Chemical Properties
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is a compound that can serve as a key intermediate in the synthesis of various chemical entities. Its structural motif, combining a pyrazole ring with a methoxybenzaldehyde moiety, makes it a versatile precursor in organic synthesis. For instance, compounds with similar structures have been used in the synthesis of herbicides, highlighting the potential utility of such intermediates in developing agrochemicals. The process often involves oxidation and hydrolysis steps to achieve the desired functionalization (Zhou Yu, 2002).
Catalysis and Material Science
In material science, compounds featuring benzaldehyde and pyrazole components have been investigated for their potential in catalysis. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands, derived from similar aldehyde structures, have shown efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. The encapsulation of such complexes in zeolites has been explored to enhance their catalytic activity and stability, offering insights into the design of heterogeneous catalysts for various chemical transformations (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Pharmaceutical and Biomedical Applications
While the specific compound this compound might not have direct references in pharmaceutical research, structurally similar compounds have been studied for their biological activities. For instance, Schiff bases derived from benzaldehydes and their metal complexes have been evaluated for antibacterial properties, suggesting potential applications in developing new antimicrobial agents. These studies indicate that modifying the chemical structure, such as through the introduction of a pyrazole group or metal complexation, can significantly impact biological activity, warranting further investigation into related compounds (Z. Chohan, A. Scozzafava, C. Supuran, 2003).
作用機序
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This activity was characterized by a desirable fitting pattern in the LmPTR1 pocket (active site) and lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities
Pharmacokinetics
It’s worth noting that the compound’s solubility, stability, and other physicochemical properties can significantly impact its bioavailability and pharmacokinetic profile .
Result of Action
Similar compounds have shown significant inhibitory activity in biological assays .
Action Environment
It’s worth noting that factors such as ph, temperature, and the presence of other substances can significantly impact the activity and stability of chemical compounds .
Safety and Hazards
While specific safety and hazard information for “3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde” is not available, it’s generally recommended to avoid long-term or frequent contact with similar compounds, avoid inhaling their dust or solution, and seek medical help if contact with skin or eyes occurs .
将来の方向性
特性
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-12-3-2-9(8-16)4-10(12)6-15-7-11(13)5-14-15/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARORRNAWEHMGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-Difluorophenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2923122.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923123.png)
![4-(diethylamino)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2923124.png)




![1-[(5-Bromopyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2923135.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2923141.png)
![N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide](/img/structure/B2923142.png)


